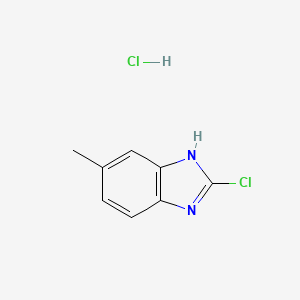

2-chloro-5-methyl-1H-benzimidazole hydrochloride

Overview

Description

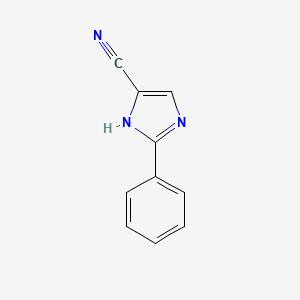

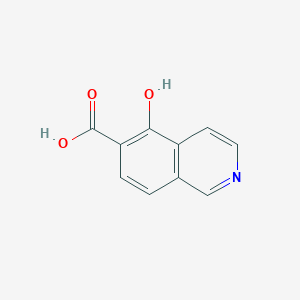

“2-chloro-5-methyl-1H-benzimidazole hydrochloride” is a chemical compound with the molecular formula C8H8Cl2N2 . It is a solid substance and has a molecular weight of 203.07 g/mol .

Synthesis Analysis

The synthesis of substituted imidazoles, such as “this compound”, has seen recent advances . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The methodologies for their synthesis are based around the functional group compatibility of the process and resultant substitution patterns around the ring .

Molecular Structure Analysis

The InChI key for “this compound” is KBSHNSLMNALPCU-UHFFFAOYSA-N . This key can be used to retrieve the 3D structure of the molecule from databases.

Chemical Reactions Analysis

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .

Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 203.07 g/mol . The InChI key for this compound is KBSHNSLMNALPCU-UHFFFAOYSA-N .

Scientific Research Applications

DNA Interaction and Fluorescent Staining

One notable application of the benzimidazole family is its interaction with DNA, particularly through compounds such as Hoechst 33258, a derivative that binds strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This binding capability makes Hoechst derivatives, including those related to 2-chloro-5-methyl-1H-benzimidazole hydrochloride, valuable in cell biology for chromosome and nuclear staining, and analysis of nuclear DNA content values via flow cytometry. Their application extends to the study of plant chromosomes and offers a starting point for rational drug design due to their model system for investigating DNA sequence recognition and binding (Issar & Kakkar, 2013).

Agricultural and Veterinary Applications

Benzimidazoles, including analogues of this compound, are extensively used as fungicides and anthelmintic drugs in agriculture and veterinary medicine. Their mechanism of action as specific inhibitors of microtubule assembly, through binding to the tubulin molecule, underscores their importance. This has spurred research into their mode of action, particularly in fungal cell biology and molecular genetics, using benzimidazoles as tools to study tubulin structure and the function of microtubules (Davidse, 1986).

Anticancer Potential

Recent research has highlighted the potential of benzimidazole derivatives, including this compound analogues, as anticancer agents. These derivatives have shown promise through various mechanisms of action such as intercalation, acting as alkylating agents, inhibiting topoisomerases, DHFR enzymes, and tubulin. The review of these activities suggests that benzimidazole derivatives could serve as a basis for the synthesis of targeted anticancer agents, contributing to the development of novel therapeutics with increased potency and selectivity (Akhtar et al., 2019).

Chemical Synthesis and Biological Activity

The synthesis and biological activity of benzimidazole-based compounds, including those similar to this compound, have been extensively reviewed. These compounds are recognized for their broad-spectrum pharmacological properties, ranging from antibacterial effects to treatments for the world's most virulent diseases. This underscores the therapeutic potential of benzimidazole derivatives, which continues to be a vibrant area of research and development (Brishty et al., 2021).

Safety and Hazards

The compound is classified as an irritant and has several hazard statements including H315 (causes skin irritation), H317 (may cause an allergic skin reaction), H319 (causes serious eye irritation), and H410 (very toxic to aquatic life with long lasting effects) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), avoiding release to the environment (P273), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: wash with plenty of soap and water (P302 + P352) .

Future Directions

Mechanism of Action

Target of Action

Benzimidazole derivatives, which include this compound, have been reported to exhibit diverse pharmacological activities . They have shown antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific targets would depend on the particular activity being exhibited.

Mode of Action

For instance, some benzimidazole derivatives have been found to exhibit potent in vitro antimicrobial activity .

Biochemical Pathways

Benzimidazole derivatives have been reported to affect various biochemical pathways depending on their specific targets . For instance, they may interfere with the synthesis of certain proteins or disrupt cellular processes, leading to their pharmacological effects.

Result of Action

Based on the reported activities of benzimidazole derivatives, the compound could potentially lead to changes in cellular processes, disruption of protein synthesis, or interference with microbial growth .

properties

IUPAC Name |

2-chloro-6-methyl-1H-benzimidazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2.ClH/c1-5-2-3-6-7(4-5)11-8(9)10-6;/h2-4H,1H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGRHTOLPMPRCPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(dimethylamino)phenyl]prop-2-enamide](/img/structure/B3098118.png)

![6-methyl-4-phenyl-3-[(E)-2-phenylethenyl]-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B3098126.png)

![2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate](/img/structure/B3098206.png)